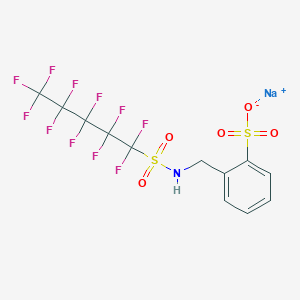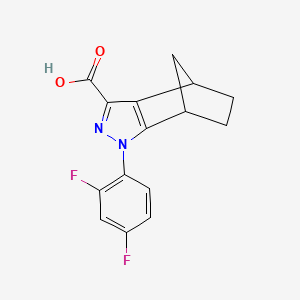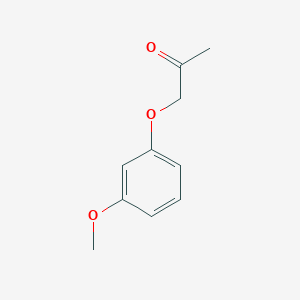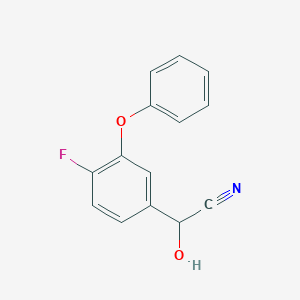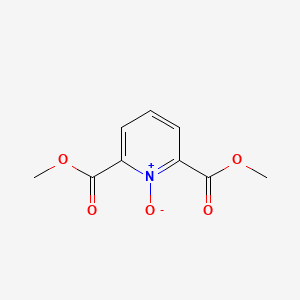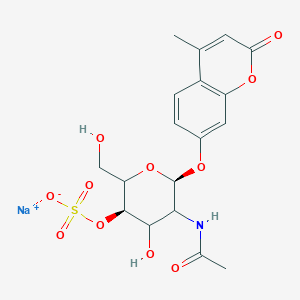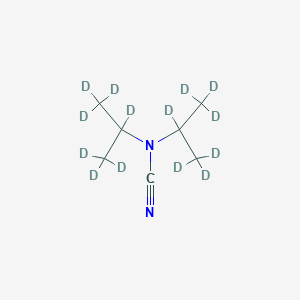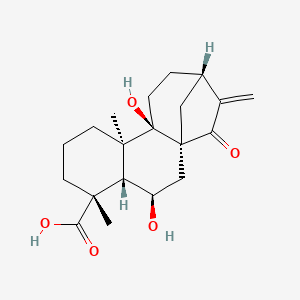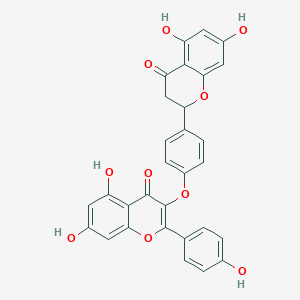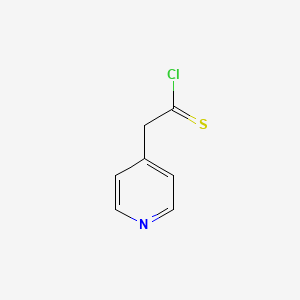
4-Pyridylthioacetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyridylthioacetyl chloride is an organic compound with the molecular formula C7H6ClNOS It is a derivative of pyridine, featuring a thioacetyl chloride functional group attached to the 4-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: 4-Pyridylthioacetyl chloride can be synthesized through the reaction of 4-pyridylthiol with thionyl chloride. The reaction typically involves the following steps:
- Dissolve 4-pyridylthiol in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
- Stir the reaction mixture at room temperature for several hours.
- Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 4-Pyridylthioacetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the thioacetyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thioacetyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Amides, Esters, Thioesters: From nucleophilic substitution reactions.
Sulfoxides, Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
科学研究应用
4-Pyridylthioacetyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the preparation of heterocyclic compounds and ligands for coordination chemistry.
Biology: It can be used to modify biomolecules such as proteins and peptides, enabling the study of their structure and function.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 4-pyridylthioacetyl chloride primarily involves its reactivity as an acylating agent. The thioacetyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
4-Pyridylmethyl chloride: Similar structure but with a methyl chloride group instead of a thioacetyl chloride group.
4-Pyridylacetyl chloride: Similar structure but with an acetyl chloride group instead of a thioacetyl chloride group.
4-Pyridylthiol: The precursor to 4-pyridylthioacetyl chloride, featuring a thiol group instead of a thioacetyl chloride group.
Uniqueness: this compound is unique due to the presence of both a pyridine ring and a thioacetyl chloride group. This combination imparts distinct reactivity and properties, making it a valuable compound for various synthetic and research applications.
属性
分子式 |
C7H6ClNS |
|---|---|
分子量 |
171.65 g/mol |
IUPAC 名称 |
2-pyridin-4-ylethanethioyl chloride |
InChI |
InChI=1S/C7H6ClNS/c8-7(10)5-6-1-3-9-4-2-6/h1-4H,5H2 |
InChI 键 |
KCVTVKMPZQSSNU-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1CC(=S)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


